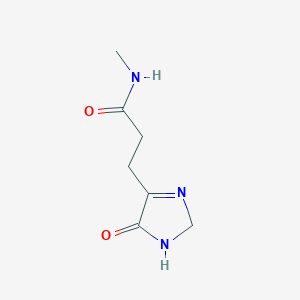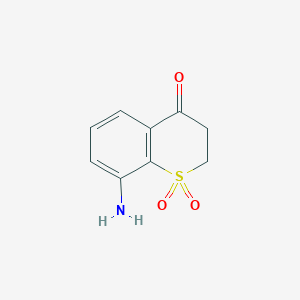
8-Aminothiochroman-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminothiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound It belongs to the thiochroman family, which is structurally related to chromones (benzopyrans)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminothiochroman-4-one 1,1-dioxide typically involves the reduction of nitrothiochroman-4-one derivatives. One common method includes the reduction of 8-nitrothiochroman-4-one using iron wire and ammonium chloride in an ethanol-water mixture at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminothiochroman-4-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amino group or the sulfur-containing moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron wire and ammonium chloride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amino derivatives.
Substitution: Various substituted thiochroman derivatives.
Aplicaciones Científicas De Investigación
8-Aminothiochroman-4-one 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active chromones.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The exact mechanism of action of 8-aminothiochroman-4-one 1,1-dioxide is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological activities.
Comparación Con Compuestos Similares
Thiochroman-4-one: A structurally related compound with similar biological activities.
Chromone: Lacks the sulfur atom but shares the benzopyran structure.
Thioflavone: Another sulfur-containing heterocycle with potential biological activities.
Uniqueness: 8-Aminothiochroman-4-one 1,1-dioxide is unique due to the presence of both an amino group and a sulfur dioxide moiety, which may contribute to its distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
8-amino-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H9NO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5,10H2 |
Clave InChI |
OEPYSITVVHDIMW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=C(C1=O)C=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)


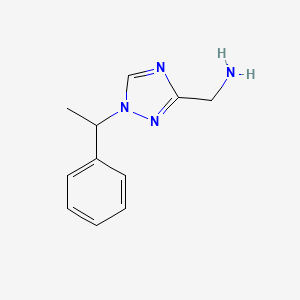
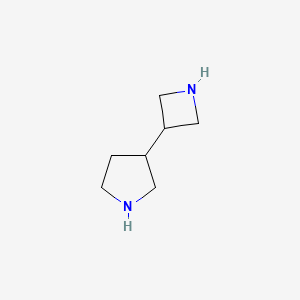
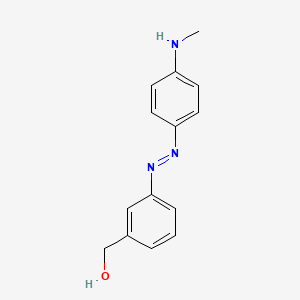
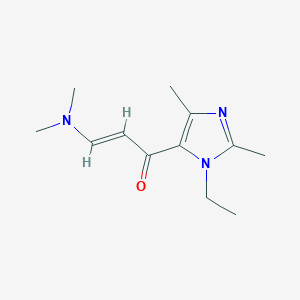

![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
![(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)

![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)

